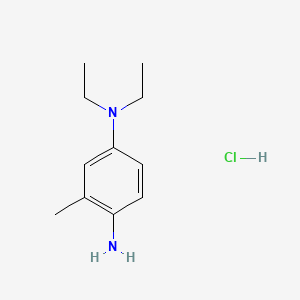
2-Amino-5-(diethylamino)toluene Monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(diethylamino)toluene Monohydrochloride, also known as 4-(Diethylamino)-o-toluidine Monohydrochloride, is a chemical compound with the molecular formula C11H18N2·HCl. It is a white to almost white powder or crystal that is soluble in water. This compound is primarily used in the synthesis of dyes and pigments due to its ability to form stable color complexes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(diethylamino)toluene Monohydrochloride typically involves the reaction of 2-methyl-4-nitroaniline with diethylamine under reducing conditions. The reduction of the nitro group to an amino group is achieved using a reducing agent such as iron powder or hydrogen gas in the presence of a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced further to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, particularly in the aromatic ring, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds
科学的研究の応用
2-Amino-5-(diethylamino)toluene Monohydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic amines.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of colorants for textiles, plastics, and other materials
作用機序
The mechanism of action of 2-Amino-5-(diethylamino)toluene Monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes that catalyze the oxidation or reduction of aromatic amines. It can also bind to receptors in biological systems, influencing various biochemical pathways .
類似化合物との比較
- 2-Methyl-4-(diethylamino)aniline Monohydrochloride
- 4-(Diethylamino)-o-toluidine Monohydrochloride
- 2-Amino-5-(dimethylamino)toluene Monohydrochloride
Comparison: 2-Amino-5-(diethylamino)toluene Monohydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in dye synthesis and other industrial processes .
特性
CAS番号 |
24828-38-4 |
|---|---|
分子式 |
C11H19ClN2 |
分子量 |
214.73 g/mol |
IUPAC名 |
[4-(diethylamino)-2-methylphenyl]azanium;chloride |
InChI |
InChI=1S/C11H18N2.ClH/c1-4-13(5-2)10-6-7-11(12)9(3)8-10;/h6-8H,4-5,12H2,1-3H3;1H |
InChIキー |
MPLZNPZPPXERDA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N)C.Cl |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)[NH3+])C.[Cl-] |
Key on ui other cas no. |
2051-79-8 24828-38-4 |
ピクトグラム |
Acute Toxic; Irritant; Environmental Hazard |
関連するCAS |
54749-07-4 2051-79-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















